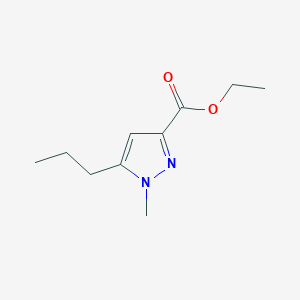

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate

Description

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (CAS: 247583-69-3) is a pyrazole derivative featuring a methyl group at position 1, a propyl chain at position 5, and an ethyl ester moiety at position 3. Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol and a purity of 95% . Pyrazole derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. This compound’s structural simplicity and alkyl substituents make it a valuable intermediate for further functionalization or as a model for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

ethyl 1-methyl-5-propylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-8-7-9(11-12(8)3)10(13)14-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCHDNJKZWSJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473108 | |

| Record name | ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247583-69-3 | |

| Record name | Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247583-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-propyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters . These reactions are usually carried out under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ester group and pyrazole ring in EMP undergo oxidation under controlled conditions:

Key Findings :

-

Oxidation of the ethyl ester group to a carboxylic acid is regioselective and pH-dependent .

-

Propyl side-chain oxidation yields ketone derivatives, useful in synthesizing bioactive analogs .

Reduction Reactions

The ester functionality and unsaturated bonds (if present) can be reduced:

Key Findings :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the pyrazole ring.

-

Catalytic hydrogenation efficiently reduces nitro groups to amines, enabling further functionalization .

Substitution Reactions

The pyrazole ring and alkyl substituents participate in electrophilic/nucleophilic substitutions:

Key Findings :

-

N-Alkylation with dimethyl sulfate occurs at the pyrazole ring’s nitrogen, producing disubstituted derivatives .

-

Bromination at the C-4 position is facilitated by FeCl₃, enabling access to halogenated intermediates .

Cycloaddition and Annulation

EMP serves as a precursor in heterocyclic synthesis:

Key Findings :

-

Copper-catalyzed cycloadditions yield fused pyrazolo-pyrimidine systems with high regioselectivity .

-

Photocatalytic annulation expands access to complex polycyclic structures .

Hydrolysis and Functional Group Interconversion

The ester group is versatile for further transformations:

Key Findings :

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Development

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is explored for its potential in developing novel therapeutic agents. Its unique structure allows it to interact with biological targets, particularly in the treatment of neurological disorders. It has been identified as a promising lead compound due to its ability to inhibit phosphodiesterases, enzymes involved in cyclic nucleotide signaling pathways, which are crucial for various cellular functions .

Case Study: Neurological Disorders

Research indicates that derivatives of this compound can enhance the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells, activating protein kinase A (PKA) and protein kinase G (PKG), respectively. These pathways are implicated in neuroprotection and cognitive enhancement, making this compound a candidate for further investigation in neuropharmacology.

| Application | Mechanism | Potential Therapeutics |

|---|---|---|

| Neurological Disorders | Inhibition of phosphodiesterases | Cognitive enhancers, neuroprotective agents |

| Antimicrobial Activity | Disruption of microbial cell signaling | Antibiotics, antifungals |

| Anti-inflammatory Properties | Modulation of inflammatory pathways | Anti-inflammatory drugs |

Agricultural Chemistry

Pesticide Development

This compound serves as a critical ingredient in the synthesis of new pesticides and herbicides. Its efficacy in enhancing crop protection while minimizing environmental impact is noteworthy. The development of formulations that utilize Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate aims to target specific pests without harming beneficial organisms .

Case Study: Herbicide Efficacy

Field trials have shown that formulations containing this compound can reduce pest populations significantly while promoting plant health. The reduction in chemical runoff due to targeted application methods also highlights its environmental advantages .

| Application | Target Organisms | Benefits |

|---|---|---|

| Herbicides | Weeds | Reduced chemical runoff |

| Insecticides | Specific insect pests | Enhanced selectivity |

Material Science

Advanced Materials

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate is utilized in formulating advanced materials such as coatings and polymers. Its unique chemical properties contribute to improved durability and performance characteristics, making it suitable for various industrial applications .

Case Study: Coating Formulations

Research has demonstrated that coatings incorporating this compound exhibit enhanced resistance to environmental degradation compared to traditional formulations. This property is particularly beneficial in automotive and construction applications where longevity is critical .

| Material Type | Properties Enhanced | Applications |

|---|---|---|

| Coatings | UV resistance, durability | Automotive, construction |

| Polymers | Mechanical strength | Packaging, consumer goods |

Analytical Chemistry

Standard Reference Material

In analytical chemistry, Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate acts as a standard reference material for various analytical techniques. Its consistent properties allow researchers to accurately quantify similar compounds in complex mixtures .

Case Study: Chromatographic Analysis

Studies have utilized this compound as a calibration standard in chromatographic methods, ensuring accurate detection and quantification of pyrazole derivatives in pharmaceutical formulations .

| Analytical Technique | Application | Significance |

|---|---|---|

| Chromatography | Quantification of pyrazole derivatives | Ensures accuracy in pharmaceutical analysis |

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and participate in π-π stacking interactions, which are crucial for its binding to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS: 133261-07-1)

- Structural Difference : The propyl and ester groups are swapped (propyl at position 3, ester at position 5).

- Molecular Formula : C₁₀H₁₆N₂O₂ (identical to the target compound).

- Molecular Weight : 196.24 g/mol .

- For example, the ester group at position 5 may influence hydrogen-bonding capacity differently than at position 3.

Substituent Variations

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS: 133261-11-7)

- Structural Difference : Propyl at position 5 is replaced with a cyclopropyl group at position 3.

- Molecular Formula : C₁₀H₁₄N₂O₂.

- Molecular Weight : 194.23 g/mol .

- Key Implications : The cyclopropyl group introduces rigidity and reduced lipophilicity (predicted XLogP3: 1.4 vs. ~2.0 for propyl). This may enhance metabolic stability but reduce membrane permeability compared to the target compound.

Propyl 5-amino-1H-pyrazole-3-carboxylate (CAS: 1346813-18-0)

Complex Pharmaceutical Analogs

Ethyl 3-(1-(3-methyl-4-((6-(trifluoromethyl)pyridine-3-yl)methyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate (Compound 189)

- Structural Difference : Incorporates a trifluoromethylpyridine-pyrrole hybrid substituent.

- Molecular Weight : 450.2 g/mol .

- Key Implications : The trifluoromethyl and aromatic groups enhance binding to hydrophobic enzyme pockets, making this compound a candidate for kinase inhibition or antimicrobial activity. However, increased molecular complexity reduces synthetic accessibility compared to the target compound.

Physicochemical and Functional Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Potential Applications |

|---|---|---|---|---|---|

| Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (247583-69-3) | C₁₀H₁₆N₂O₂ | 196.25 | 1-Me, 5-Pr, 3-COOEt | ~2.0 | Agrochemical intermediates |

| Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (133261-07-1) | C₁₀H₁₆N₂O₂ | 196.24 | 1-Me, 3-Pr, 5-COOEt | ~2.0 | Material science precursors |

| Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (133261-11-7) | C₁₀H₁₄N₂O₂ | 194.23 | 1-Me, 3-cPr, 5-COOEt | 1.4 | Drug discovery scaffolds |

| Propyl 5-amino-1H-pyrazole-3-carboxylate (1346813-18-0) | C₇H₁₁N₃O₂ | 169.18 | 5-NH₂, 3-COOPr | ~0.5 | Bioconjugation chemistry |

| Compound 189 (N/A) | C₂₂H₂₃F₃N₄O₃ | 450.2 | Trifluoromethylpyridine-pyrrole | ~3.5 | Pharmaceutical lead optimization |

Biological Activity

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate (EMPP) is a compound belonging to the pyrazole family, characterized by its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 196.25 g/mol

- Structural Features : The compound features a five-membered pyrazole ring with an ethyl ester and propyl substituent, which influences its reactivity and biological interactions .

EMPP has been shown to interact with various biological targets, particularly enzymes involved in cellular signaling pathways. Its primary mechanism involves the inhibition of phosphodiesterases (PDEs), which are crucial for regulating cyclic nucleotide levels (cAMP and cGMP) in cells. By inhibiting these enzymes, EMPP can enhance the signaling pathways mediated by these cyclic nucleotides, leading to various physiological effects.

Key Mechanisms:

- Phosphodiesterase Inhibition : EMPP inhibits PDEs, preventing the breakdown of cAMP and cGMP, which are vital for numerous cellular processes including vasodilation and neurotransmission.

- Cell Signaling Modulation : Increased levels of cAMP can activate protein kinase A (PKA), while elevated cGMP can activate protein kinase G (PKG), influencing gene expression and cellular metabolism.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of EMPP against various pathogens. For instance, derivatives of EMPP exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) reported as low as 0.22 to 0.25 μg/mL for certain derivatives .

Anti-inflammatory Effects

EMPP has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

Anticancer Potential

The compound's derivatives have shown promise in cancer research. For example, certain derivatives demonstrated cytotoxic effects on various cancer cell lines, with IC values indicating significant growth inhibition . The potential for inducing apoptosis in cancer cells has been a focal point in recent studies.

Applications in Research and Industry

EMPP serves as a valuable building block in the synthesis of more complex bioactive molecules. Its applications span various fields:

- Pharmaceutical Development : EMPP is explored for developing therapeutic agents targeting neurological disorders and other conditions due to its unique chemical structure and biological activity .

- Agricultural Chemistry : The compound is investigated for its potential use in developing new pesticides and herbicides that enhance crop protection while minimizing environmental impact.

- Material Science : EMPP is utilized in formulating advanced materials such as coatings and polymers that require specific chemical properties for improved durability .

Case Studies

Q & A

Q. Q. How to interpret complex splitting patterns in -NMR spectra caused by diastereotopic protons?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.